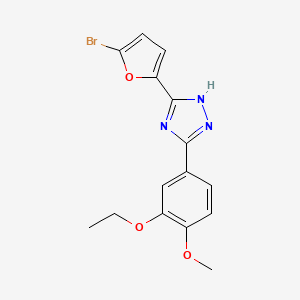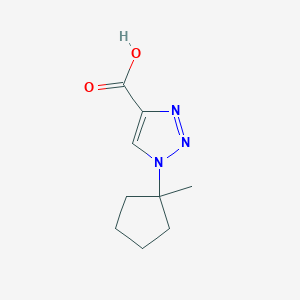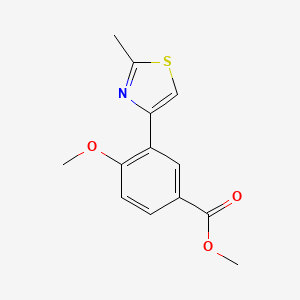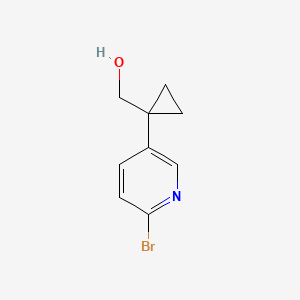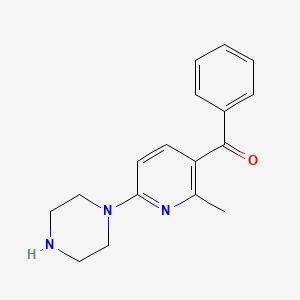
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is a complex organic compound that features a piperazine ring attached to a pyridine ring, with a phenyl group and a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the reaction of 2-methyl-6-chloropyridine with piperazine under reflux conditions to form the intermediate 2-methyl-6-(piperazin-1-yl)pyridine. This intermediate is then reacted with benzoyl chloride in the presence of a base such as triethylamine to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the piperazine or pyridine rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperazine or pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening in drug discovery.
Biology
In biological research, this compound is studied for its potential interactions with biological targets. It can be used in assays to investigate its binding affinity and activity against various enzymes or receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, while the pyridine and phenyl groups can enhance binding affinity and specificity. The compound may modulate the activity of enzymes or receptors, leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)methanol
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)acetic acid
- (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)benzene
Uniqueness
Compared to similar compounds, (2-Methyl-6-(piperazin-1-yl)pyridin-3-yl)(phenyl)methanone has a unique combination of functional groups that confer distinct chemical and biological properties. The presence of the methanone group enhances its reactivity and potential for forming hydrogen bonds, which can be crucial for its interaction with biological targets.
Eigenschaften
Molekularformel |
C17H19N3O |
|---|---|
Molekulargewicht |
281.35 g/mol |
IUPAC-Name |
(2-methyl-6-piperazin-1-ylpyridin-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H19N3O/c1-13-15(17(21)14-5-3-2-4-6-14)7-8-16(19-13)20-11-9-18-10-12-20/h2-8,18H,9-12H2,1H3 |
InChI-Schlüssel |
CVXWOPXAWGMCLL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC(=N1)N2CCNCC2)C(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


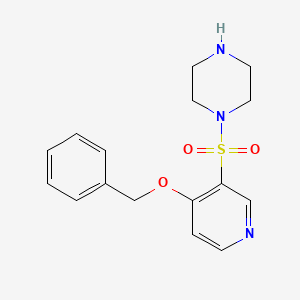
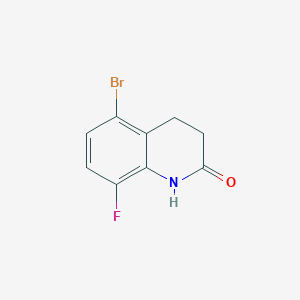

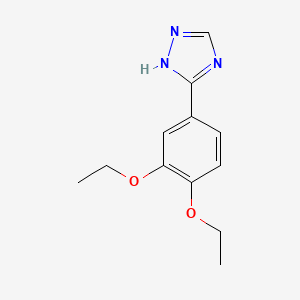
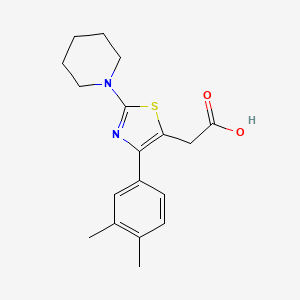
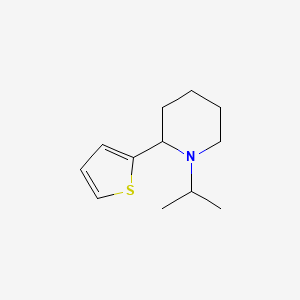

![7-Fluorobenzo[b]thiophene-2-carbonitrile](/img/structure/B15057725.png)
